molecular formula C13H16N6 B2937135 N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine CAS No. 675153-67-0

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine

Cat. No.: B2937135
CAS No.: 675153-67-0
M. Wt: 256.313
InChI Key: OUHGKNJGBICAKO-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a pyridin-3-ylmethyl substituent. These compounds are typically synthesized via condensation reactions between guanidine precursors and substituted ketones or aryl halides, as seen in related derivatives (e.g., acetylacetone-based syntheses in and ) .

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(pyridin-3-ylmethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-9-6-10(2)18-13(17-9)19-12(14)16-8-11-4-3-5-15-7-11/h3-7H,8H2,1-2H3,(H3,14,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGKNJGBICAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This review aims to collate and analyze the available data on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₃H₁₆N₆
  • Molecular Weight: 244.31 g/mol
  • CAS Number: 675153-67-0

The biological activity of this compound appears to be mediated through its interaction with various biological targets. Research indicates that guanidine derivatives can influence multiple pathways, including:

  • Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes related to cancer cell proliferation and survival.
  • Cellular Uptake and Cytotoxicity: Studies have shown that guanidine derivatives can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell migration .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity in Medulloblastoma Cells: A study demonstrated that guanidine derivatives exhibited potent cytotoxic effects on medulloblastoma cell lines at low micromolar concentrations. The treatment led to significant inhibition of cell migration and invasion .

Case Studies

  • Case Study on Medulloblastoma Treatment:
    • Objective: To evaluate the cytotoxic effects of guanidine derivatives.
    • Findings: GuaDex (a related compound) demonstrated significant cytotoxicity and inhibited cell migration in DAOY medulloblastoma cells, suggesting a potential therapeutic application in neuro-oncology .
  • Antibacterial Testing:
    • In a comparative study, various thiazole-integrated compounds displayed superior antibacterial activity compared to standard antibiotics such as ampicillin, indicating that modifications to the guanidine structure could enhance antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives, highlighting variations in substituents, physicochemical properties, and synthesis:

Compound Name Molecular Formula Molecular Weight Substituent Features Melting Point (°C) Key Properties/Notes Reference ID
N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine C₁₄H₁₄F₃N₅ 309.29 3-(Trifluoromethyl)phenyl group 152–153 Enhanced lipophilicity from CF₃ group
N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₅H₁₉N₅ 269.35 3,4-Dimethylphenyl group - logP = 3.589; moderate hydrophobicity
N-(4,6-Dimethylpyrimidin-2-yl)-N'-[2-(phenylthio)-phenyl]guanidine C₁₉H₁₉N₅S 349.45 2-(Phenylthio)phenyl group - Sulfur-containing; potential redox activity
N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₃H₁₄ClN₅ 275.74 3-Chlorophenyl group - Halogenated; likely improved bioavailability
N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₃H₁₂ClFN₅ 296.72 3-Chloro-4-fluorophenyl group - Dual halogenation; enhanced electronegativity
N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₄H₁₅ClN₅ 289.76 3-Chloro-2-methylphenyl group - Steric hindrance from methyl and chlorine

Structural and Functional Insights

  • Electron-Withdrawing Groups: The trifluoromethyl derivative (C₁₄H₁₄F₃N₅) exhibits increased molecular weight and lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability .
  • Steric Modifications : The 3-chloro-2-methylphenyl group in C₁₄H₁₅ClN₅ introduces steric bulk, which could modulate selectivity in receptor binding .

Research Trends and Gaps

  • Computational Modeling : Tools like SHELXL () and ORTEP-3 () are critical for crystallographic analysis but are underutilized in the provided studies .

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